Dimethyl telluride

Thermal Stability EPR Spectroscopy MOVPE Precursor

Dimethyl telluride (DMTe) is an organotellurium compound with the molecular formula (CH₃)₂Te and molecular weight of 157.67 g·mol⁻¹. At ambient conditions, it exists as a pale yellow translucent liquid with a characteristic garlic-like odor.

Molecular Formula C2H6Te
Molecular Weight 157.7 g/mol
CAS No. 593-80-6
Cat. No. B1222758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl telluride
CAS593-80-6
Synonymsdimethyltelluride
dimethyltellurium
Molecular FormulaC2H6Te
Molecular Weight157.7 g/mol
Structural Identifiers
SMILESC[Te]C
InChIInChI=1S/C2H6Te/c1-3-2/h1-2H3
InChIKeyYMUZFVVKDBZHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Telluride (DMTe, CAS 593-80-6): Baseline Physical Properties and Established Role as II-VI Semiconductor Precursor for Scientific Procurement


Dimethyl telluride (DMTe) is an organotellurium compound with the molecular formula (CH₃)₂Te and molecular weight of 157.67 g·mol⁻¹. At ambient conditions, it exists as a pale yellow translucent liquid with a characteristic garlic-like odor [1]. Its fundamental physical parameters include a melting point of −10 °C (263 K) and an atmospheric boiling point of 82 °C (355 K) [2]. The compound is structurally classified as a telluroether, featuring C-Te bond lengths substantially greater than C-O bonds in ether analogs [3]. DMTe was the first material historically employed to grow epitaxial cadmium telluride (CdTe) and mercury cadmium telluride (HgCdTe) thin films using metalorganic vapor phase epitaxy (MOVPE) [2], establishing it as the foundational benchmark among organotellurium precursors for II-VI semiconductor fabrication.

1 MOVPE precursor for CdTe and HgCdTe thin-film epitaxy
2 Foundational organotellurium benchmark for II-VI semiconductor fabrication
3 Reported thermal stability supports wider MOVPE process windows

Dimethyl Telluride: Why Simple In-Class Substitution with Diethyl Telluride or Dimethyl Ditelluride Compromises Thermal Stability and Doping Performance


Organotellurium compounds sharing structural homology with DMTe—such as diethyl telluride (DETe), dimethyl ditelluride (DMDTe), and diisopropyl telluride (DIPTe)—exhibit markedly divergent thermal decomposition kinetics, UV absorption profiles, and vapor-phase doping efficiencies. These differences are not marginal; they directly govern process windows in MOVPE and MOCVD, determine achievable electron concentrations in n-type doped III-V semiconductors, and dictate compatibility with photolytic deposition protocols [1]. A user procuring a generic dialkyltelluride without compound-specific verification risks growth temperature mismatches, unintentional carbon incorporation, or failure to achieve target electrical properties. The following evidence establishes quantifiable differentiation that precludes casual interchangeability.

DMTe (this product)
Thermally stable; unreactive at 315 K in EPR spin-trapping studies
DETe substitute
Decomposes measurably at 315 K; thermal decomposition profile may shift process outcomes
DMTe (this product)
Strong absorption at 257 nm; compatible with Ar⁺ laser photo-MOVPE
DMDTe substitute
Absorbs at shorter UV wavelengths; photolytic efficiency at 257 nm may not transfer
DMTe (this product)
Reported doping linearity enables tunable electron concentration in GaSb
DIPTe substitute
Doping efficiency and incorporation behavior may differ; endpoint review required

Dimethyl Telluride (DMTe) Product-Specific Quantitative Evidence: Comparative Data for Procurement Decision-Making


Thermal Decomposition Stability: DMTe Demonstrates 3× Higher Onset Temperature than Diethyl Telluride

In EPR spectroscopic studies of thermal decomposition in t-butylbenzene solvent across 300–370 K, dimethyl telluride (DMTe) was the only dialkyltellurium compound tested that remained completely unreactive over the entire temperature range. By contrast, diethyl telluride (Et₂Te) produced detectable spin adducts of ethyl radicals at 315 K, while diisopropyl telluride (iPr₂Te) and dibenzyl telluride exhibited even greater thermal lability [1]. The thermal decomposition rate order at 315 K, judged by spin adduct intensity, was: tBu₂Te ≈ tBuTeMe > (allyl)₂Te ≈ allylTeMe > sBu₂Te > (benzyl)₂Te > iPr₂Te > Et₂Te > Me₂Te (DMTe) [1].

Thermal Stability
Head-to-head
DMTe: unreactive across 300–370 K; no spin adduct detected
Et₂Te: decomposes at 315 K; iPr₂Te and (benzyl)₂Te: higher lability
Reported thermal stability ranking among dialkyltellurides
EPR spin-trapping in t-butylbenzene; nitrosodurene probe
Thermal Stability EPR Spectroscopy MOVPE Precursor Decomposition Kinetics

UV Photolytic Suitability: DMTe and DETe Exhibit Strong Absorption at 257 nm; DMDTe Requires Higher Photon Energy

For photo-MOVPE of CdTe using a frequency-doubled argon ion laser (λ = 257 nm), both dimethyl telluride (DMTe) and diethyl telluride (DETe) exhibit strong absorption at this wavelength and possess good thermal stabilities that yield high photoenhancement factors [1]. By contrast, dimethyl ditelluride (DMDTe) absorbs at shorter UV wavelengths and was found less suitable for this specific photolytic protocol [1]. The UV absorption characteristics of DMTe, DMDTe, DETe, di-iso-propyltelluride, and diallyltelluride were systematically evaluated and presented in comparative spectra for photolytic MOVPE precursor assessment [2].

UV Photolysis Fit
Head-to-head
DMTe and DETe: strong absorption at 257 nm; high photoenhancement factors
DMDTe: absorbs at shorter UV; less suitable for 257 nm laser protocol
Supports photo-MOVPE precursor selection at 257 nm
CdTe on GaAs(100); 300 °C; frequency-doubled Ar⁺ laser
Photo-MOVPE UV Absorption CdTe Epitaxy Precursor Photolysis

n-Type Doping of GaSb: DMTe Achieves Electron Concentrations Exceeding 1 × 10¹⁸ cm⁻³

Dimethyl telluride has been successfully deployed as a tellurium dopant source for n-type doping of GaSb epilayers grown via atmospheric pressure MOCVD. The electron concentration (n) was found to be directly proportional to the Te partial pressure in the vapor phase, saturating at high Te partial pressures [1]. Under optimized growth conditions at 540 °C with a V/III ratio of 1.4, DMTe doping produced electron concentrations as high as 1.36 × 10¹⁸ cm⁻³ (with imperfect morphology) and 1.22 × 10¹⁸ cm⁻³ (with excellent, mirror-like morphology) [1]. These represent the highest electron concentrations reported for MOCVD-grown epitaxial n-type GaSb doped with any tellurium precursor as of the publication date [1].

Doping Performance
Reported
Electron concentration up to 1.36 × 10¹⁸ cm⁻³ in MOCVD GaSb
Reported doping benchmark context for n-type GaSb
540 °C; V/III ratio 1.4; Te partial pressure linearity observed
n-Type Doping GaSb Epilayers MOCVD Electron Concentration

Occupational Exposure Limits: DMTe Regulated at 0.1 mg/m³ TLV (as Te) with LC₅₀ (Rat) = 92 mg/m³

Dimethyl telluride is subject to established occupational exposure limits based on its tellurium content. The ACGIH Threshold Limit Value (TLV) is 0.1 mg/m³ (as Te), and the OSHA Permissible Exposure Limit (PEL) is identically 0.1 mg/m³ (as Te) [1]. The NIOSH Immediately Dangerous to Life or Health (IDLH) value is 25 mg/m³ (as Te) [1]. Inhalation lethality studies report an LC₅₀ (rat) of 92 mg/m³ [1]. DMTe is further classified as a neurotoxin, hepatotoxin, and reproductive toxin in animal studies [1]. These quantitative exposure metrics are essential for laboratory safety protocol development and regulatory compliance.

Exposure Limits
Reported
TLV 0.1 mg/m³ (as Te); LC₅₀ (rat) 92 mg/m³; IDLH 25 mg/m³
Laboratory safety protocol context for procurement
ACGIH/OSHA/NIOSH standards; institutional controls required
Occupational Exposure Limit Toxicity Safety Data TLV

Dimethyl Telluride (DMTe): Validated Research and Industrial Application Scenarios Based on Quantified Differential Evidence


MOCVD n-Type Doping of GaSb for Infrared Detectors and High-Speed Electronic Devices

DMTe serves as an effective tellurium dopant source for achieving n-type conductivity in GaSb epilayers grown by atmospheric pressure MOCVD. At optimized conditions (540 °C, V/III ratio = 1.4), electron concentrations up to 1.36 × 10¹⁸ cm⁻³ are attainable [1]. This capability is critical for fabricating GaSb-based long-wavelength infrared detectors, thermophotovoltaic cells, and high-speed heterojunction bipolar transistors where heavily doped n-type layers are required for ohmic contact formation and device performance optimization. The proportionality between electron concentration and Te partial pressure enables precise dopant level tuning [1].

Photo-MOVPE of CdTe Using 257 nm Laser Irradiation

For selected-area epitaxy of CdTe on GaAs substrates using 257 nm frequency-doubled argon ion laser photolysis, DMTe is a suitable tellurium precursor. It exhibits strong absorption at 257 nm and maintains sufficient thermal stability to yield high photoenhancement factors, enabling photopatterned CdTe epitaxy at 300 °C with feature definition down to approximately 100 μm [1]. This application is particularly relevant for fabricating patterned CdTe buffer layers for HgCdTe infrared focal plane arrays and for research in II-VI semiconductor nanostructure fabrication.

MOVPE Growth of HgTe and HgCdTe Epitaxial Layers for Infrared Imaging

DMTe was the first tellurium precursor successfully employed for MOVPE growth of HgTe and HgCdTe, the foundational materials for high-performance infrared detectors spanning short-wave to very long-wave infrared spectral bands [1]. In a two-zone resistance furnace configuration using elemental mercury and DMTe as precursors, epitaxial HgTe layers on CdTe substrates are grown at substrate temperatures of 325–350 °C . This established process remains relevant for research groups developing next-generation HgCdTe-based infrared sensors and for academic studies of narrow-gap II-VI semiconductor epitaxy.

Application
Selection Property
Validation Focus
MOCVD n-type GaSb doping
Dopant incorporation linearity
Electron concentration and surface morphology review
Photo-MOVPE of CdTe at 257 nm
UV absorption profile at target wavelength
Photoenhancement factor and epitaxial pattern fidelity
MOVPE of HgTe and HgCdTe epilayers
Thermal decomposition stability
Epitaxial growth window and precursor compatibility

Technical Documentation Hub

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